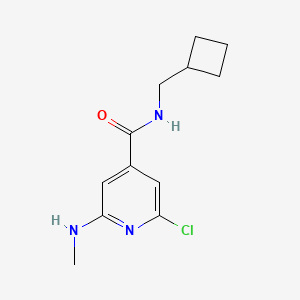
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a chloro group, a cyclobutylmethyl group, and a methylamino group attached to an isonicotinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Backbone: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions, typically using cyclobutylmethyl halides in the presence of a base.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides with various functional groups.
科学的研究の応用
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(cyclobutylmethyl)-6-(dimethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(ethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(propylamino)isonicotinamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group, in particular, may influence its steric and electronic characteristics, differentiating it from other similar compounds.
特性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
2-chloro-N-(cyclobutylmethyl)-6-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-11-6-9(5-10(13)16-11)12(17)15-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
DPNPLBHDSSYAAH-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=CC(=C1)C(=O)NCC2CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


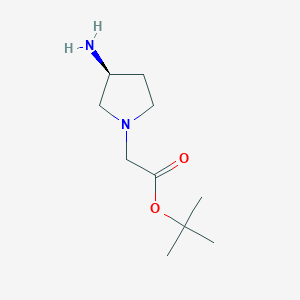

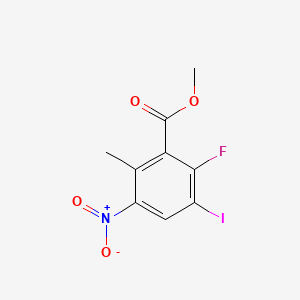
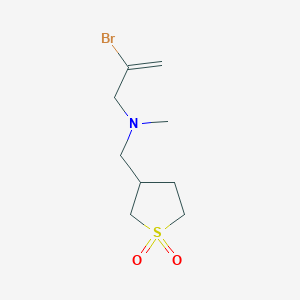

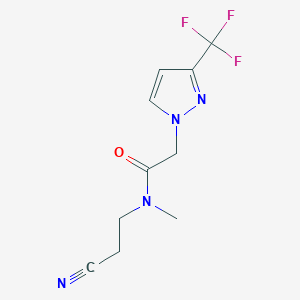
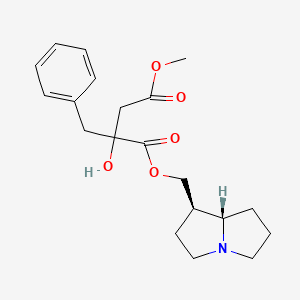
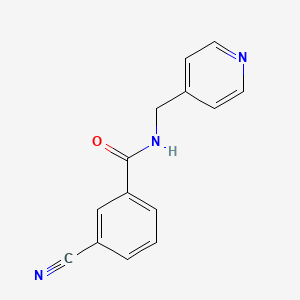
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
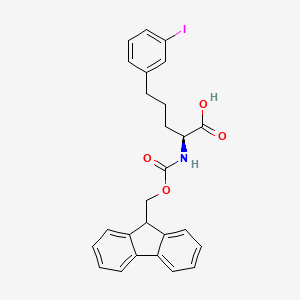
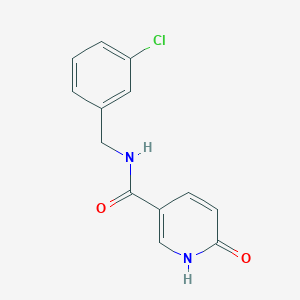

![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)

